Cetyldimethylethylammonium bromide (CDMEAB) is a quaternary ammonium compound classified as a cationic surfactant. [, , , , , , , , , , , , , , , , , , ] Its long alkyl chain contributes to its hydrophobic nature, while the positively charged quaternary ammonium headgroup provides hydrophilic properties. This amphiphilic nature makes it highly valuable in various scientific research applications.
Ethylhexadecyldimethylammonium bromide can be synthesized through the reaction of hexadecyl bromide with dimethylamine and ethylene oxide. The synthesis typically involves the following steps:
This method yields a high-purity product, often exceeding 98% purity, suitable for industrial applications .
The molecular structure of ethylhexadecyldimethylammonium bromide reveals several key features:
Ethylhexadecyldimethylammonium bromide participates in various chemical reactions typical of surfactants:
These reactions are crucial for its applications in formulations such as disinfectants and emulsifiers .
The mechanism of action of ethylhexadecyldimethylammonium bromide primarily revolves around its surfactant properties:
This mechanism underlies its effectiveness as an antimicrobial agent in various industrial and laboratory settings .
Ethylhexadecyldimethylammonium bromide possesses several notable physical and chemical properties:
These properties make it suitable for various applications, particularly in formulations requiring effective surfactants.
Ethylhexadecyldimethylammonium bromide finds extensive use in multiple fields:
Quaternary ammonium compounds (QACs) represent a class of synthetic chemicals characterized by at least one ammonium ion (NH₄⁺) bound to four organic substituents, typically including hydrophobic hydrocarbon chains. Historically developed in the early 20th century, QACs gained prominence due to their dual functionality as antimicrobial agents and surfactants. Benzalkonium chloride emerged as a first-generation QAC extensively used in disinfectants and cosmetics, but its propensity for skin irritation prompted research into alternatives like didecyldimethylammonium chloride (DDAC) and ethylhexadecyldimethylammonium bromide (EHDAB) [1] . EHDAB, specifically, features a 16-carbon alkyl chain (hexadecyl) paired with ethyl and methyl groups, optimizing its surfactant properties. This structural configuration enables micelle formation, membrane solubilization, and interfacial tension reduction, making it invaluable in industrial and biochemical contexts [7] [8].
In biochemical research, EHDAB facilitates critical processes such as cell lysis for protein extraction, encapsulation of enzymes into vesicles, and stabilization of liposomal drug delivery systems. Its cationic nature allows electrostatic interactions with negatively charged microbial membranes, explaining its antimicrobial efficacy. Beyond biocidal applications, EHDAB serves as a phase-transfer catalyst in organic synthesis and a flotation agent for heavy metal removal in environmental engineering [5] [8]. Despite this versatility, the historical focus on efficacy rather than cellular mechanisms has left significant gaps in understanding its biological interactions.
Table 1: Key Applications of EHDAB Across Industries
Application Sector | Function | Mechanistic Basis | |
---|---|---|---|
Biocides & Disinfectants | Antimicrobial agent | Disruption of microbial lipid membranes via cationic charge | |
Biochemistry | Membrane protein solubilization | Surfactant-mediated cell lysis | |
Environmental Engineering | Heavy metal adsorbent | Ionic binding to contaminants like Cd(II)/Hg(II) | |
Nanotechnology | Liposome and micelle synthesis | Hydrophobic-hydrophilic balance stabilization | |
Gene Delivery | Non-viral vector for nucleic acids | Electrostatic complexation with DNA/RNA | [7] [8] |
EHDAB (CAS RN 124-03-8) is classified as a monovalent, long-chain QAC with the systematic name N-Ethyl-N,N-dimethylhexadecan-1-aminium bromide. Its molecular formula is C₂₀H₄₄BrN, with a molar mass of 378.47 g/mol. Structurally, it consists of a hexadecyl (C₁₆H₃₃) hydrophobic tail, an ethyl group (C₂H₅), and two methyl groups (CH₃) attached to a central nitrogen atom, forming a positively charged quaternary ammonium head [3] [5]. The bromide anion (Br⁻) balances this charge. This asymmetry distinguishes it from symmetric QACs like cetrimonium bromide and enhances its surfactant efficiency by lowering critical micelle concentration [8].
Physicochemically, EHDAB appears as a white crystalline solid with a melting point of 178–190°C and moderate water solubility (200 g/L at 20°C). Its amphiphilic nature arises from the partition coefficient (log P) governed by the C₁₆ alkyl chain, which promotes self-assembly into micelles above specific concentration thresholds. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirms its structural integrity and purity (>98%) [3] [5] [8]. Unlike smaller QACs, EHDAB’s extended alkyl chain facilitates deeper integration into lipid bilayers, enhancing membrane-disruptive capacity. However, this property also amplifies its potential to perturb eukaryotic cell membranes, contributing to irritant effects in biological systems [1] .
Table 2: Physicochemical Properties of EHDAB
Property | Specification | Method of Analysis | |
---|---|---|---|
Molecular Formula | C₂₀H₄₄BrN | Elemental analysis | |
Molar Mass | 378.47 g/mol | Calculated from atomic weights | |
Appearance | White crystalline solid | Visual inspection | |
Melting Point | 178–190°C | Differential scanning calorimetry | |
Water Solubility | 200 g/L (20°C) | Titration | |
Critical Micelle Concentration | Not reported (estimated <1 mM) | Surface tensiometry | |
Purity | >98.0% | Non-aqueous titration | [3] [5] [8] |
Despite well-documented surfactant and antimicrobial properties, EHDAB’s interactions with mammalian cells—particularly its immunotoxicological and signaling pathway effects—remain inadequately characterized. Current research identifies three primary knowledge gaps:
Sensitization Potential vs. Irritancy: EHDAB is classified as a Category 2 skin irritant under CLP (Classification, Labelling, Packaging) criteria. However, unlike QACs like benzalkonium chloride or DDAC, its capacity to induce allergic contact dermatitis (ACD) is ambiguous. Mechanistic studies using human keratinocyte (KERTr) cells reveal that EHDAB fails to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway—a hallmark of contact sensitizers like cinnamaldehyde. Instead, it triggers inflammation via nuclear factor kappa B (NF-κB) upregulation, suggesting irritant rather than sensitizing effects [1] .
Pathway Cross-Talk: In KERTr cells, EHDAB induces mRNA overexpression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) through NF-κB translocation. This response is exacerbated when NRF2 is genetically silenced, indicating that basal NRF2 activity modulates EHDAB-driven inflammation. However, the precise molecular intermediaries linking NF-κB activation and NRF2 suppression remain uncharacterized. Furthermore, EHDAB neutralizes NRF2-mediated anti-inflammatory effects of cinnamaldehyde when co-administered, implying competitive pathway interference [1] .
Keratinocyte-Specific Signaling: Keratinocytes constitute 90% of epidermal cells and initiate immune responses via cytokine release. EHDAB activates Toll-like receptors (TLRs) on these cells, leading to IκB phosphorylation and NF-κB nuclear translocation. Yet, its inability to generate electrophilic stress—a prerequisite for NRF2 activation by sensitizers—highlights a mechanistic divergence from typical haptens. Research gaps persist in elucidating how EHDAB’s cationic charge and chain length dictate TLR affinity and whether metabolites contribute to its irritancy [1] .
Table 3: Key Research Findings on EHDAB’s Cellular Mechanisms
Experimental Model | Key Finding | Implication | |
---|---|---|---|
KERTr keratinocytes | No NRF2 pathway activation | Absence of sensitizer-like detoxification response | |
KERTr + EHDAB | Upregulation of IL-1β, IL-6, TNF-α mRNA | NF-κB-mediated pro-inflammatory cascade | |
NRF2-invalidated KERTr | Enhanced cytokine expression | Basal NRF2 activity suppresses EHDAB-driven inflammation | |
KERTr + EHDAB/cinnamaldehyde mixture | Inhibition of NRF2 and reduced inflammation | Antagonistic pathway cross-talk | [1] |
Future research must address these gaps through advanced models, such as 3D epidermal equivalents and mass spectrometry-based metabolomics, to map signaling networks and metabolite profiles. Such work will clarify whether EHDAB’s effects stem from direct membrane disruption or specific receptor agonism, refining risk assessments in cosmetic and biocide formulations.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7